molecular formula C4H6ClNO B143830 (R)-4-Chloro-3-hydroxybutyronitrile CAS No. 84367-31-7

(R)-4-Chloro-3-hydroxybutyronitrile

Cat. No. B143830
CAS RN: 84367-31-7
M. Wt: 119.55 g/mol
InChI Key: LHBPNZDUNCZWFL-SCSAIBSYSA-N
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Description

(R)-4-Chloro-3-hydroxybutyronitrile is a versatile fine chemistry intermediate used as a precursor in the synthesis of several pharmacologically valuable products, including L-carnitine. Its importance lies in its stereoselectivity, which is crucial for the production of optically active pharmaceuticals .

Synthesis Analysis

The enzymatic synthesis of (R)-4-Chloro-3-hydroxybutyronitrile can be achieved from epichlorohydrin or 1,3-dichloro-2-propanol using halohydrin hydrogen-halide-lyase from a recombinant Escherichia coli strain . An alternative method involves the asymmetric hydrogenation of ethyl 4-chloro-acetoacetate over a catalytic complex in a microfluidic chip reactor, achieving high enantioselectivity . Additionally, microbial resolution has been employed to produce (S)-4-chloro-3-hydroxybutyronitrile, which indirectly highlights the methods for obtaining the (R)-enantiomer .

Molecular Structure Analysis

The molecular structure of (R)-4-Chloro-3-hydroxybutyronitrile is such that it allows for specific enzymatic and microbial processes to selectively synthesize the desired enantiomer. The presence of the chloro and hydroxy groups in the molecule provides reactive sites for these biocatalytic transformations .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of (R)-4-Chloro-3-hydroxybutyronitrile include ring-opening reactions, alcoholysis, protection and deprotection of the hydroxyl group, and cyanidation. These reactions are carefully orchestrated to maintain the stereochemistry of the molecule .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (R)-4-Chloro-3-hydroxybutyronitrile are not detailed in the provided papers, the general properties can be inferred from its molecular structure and the nature of its synthesis. The molecule's solubility, reactivity, and stability would be influenced by the functional groups present and the stereochemistry of the compound .

Relevant Case Studies

Case studies include the use of (R)-4-Chloro-3-hydroxybutyronitrile in the synthesis of ethyl (R)-(-)-4-cyano-3-hydroxybutyrate with a total yield of 57% , and its role as an intermediate in the synthesis of Atorvastatin, a drug used for hypercholesterolemia . These examples demonstrate the compound's utility in pharmaceutical synthesis and the importance of its enantiomeric purity.

Scientific Research Applications

Synthesis of Ethyl (R)-(-)-4-Cyano-3-hydroxybutyrate

  • Ethyl (R)-(-)-4-cyano-3-hydroxybutyrate is synthesized from (S)-(-)-epichlorohydrin via a series of chemical reactions, using (R)-4-Chloro-3-hydroxybutyronitrile as an intermediate. The process involves ring-opening, alcoholysis, protection of the hydroxyl group, cyanidation, and deprotection. The total yield of this synthesis was reported to be 57% (Jiang Cheng-jun, 2009).

Biocatalysis in Pharmaceutical Synthesis

  • A Rhodococcus erythropolis strain was found capable of converting 4-chloro-3-hydroxybutyronitrile into 4-chloro-3-hydroxybutyric acid, a precursor for Atorvastatin, a drug used for hypercholesterolemia. This biocatalytic process involves nitrile hydratase and amidase, demonstrating the potential of (R)-4-Chloro-3-hydroxybutyronitrile in pharmaceutical synthesis (H. Park et al., 2008).

Chiral Building Blocks for Atorvastatin

  • (S)‐4‐Chloro‐3‐hydroxybutyronitrile was used as a chiral building block for the preparation of Atorvastatin. The study explored various substrates and biocatalytic processes to achieve high enantiomeric excess and yield, demonstrating the importance of (R)-4-Chloro-3-hydroxybutyronitrile in the synthesis of this significant pharmaceutical (N.W. Wan et al., 2015).

Enantioselective Synthesis and Biotechnological Applications

  • Ethyl (R)-4-chloro-3-hydroxybutyrate, derived from (R)-4-Chloro-3-hydroxybutyronitrile, is used in the synthesis of pharmacologically valuable products like L-carnitine. The stereoselective synthesis of this compound demonstrates its significance in biotechnological applications and pharmaceutical synthesis (P. Kluson et al., 2019).

Microbial Resolution and Enantioselective Synthesis

  • Microbial resolution techniques using bacteria were developed for the enantioselective synthesis of 4-chloro-3-acetoxybutyronitrile, showcasing the potential of (R)-4-Chloro-3-hydroxybutyronitrile in producing optically active compounds with high enantiomeric excess (H. Idogaki et al., 2001).

properties

IUPAC Name

(3R)-4-chloro-3-hydroxybutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClNO/c5-3-4(7)1-2-6/h4,7H,1,3H2/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBPNZDUNCZWFL-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)C(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C#N)[C@H](CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

84367-31-7
Record name (3R)-4-chloro-3-hydroxybutanenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the synthesis method for (R)-4-chloro-3-hydroxybutyronitrile described in the research?

A1: The research highlights a novel biocatalytic process for synthesizing both (R)-4-chloro-3-hydroxybutyronitrile and its enantiomer, (S)-4-chloro-3-hydroxybutyronitrile []. This method utilizes a mutated aldoxime dehydratase enzyme from Pseudomonas chlororaphis B23 to selectively open the ring of a precursor molecule, (±)-5-(chloromethyl)-4,5-dihydroisoxazole. Importantly, this process avoids the use of highly toxic cyanide, making it a safer alternative to traditional chemical synthesis methods [].

Q2: How efficient is the biocatalytic process in producing (R)-4-chloro-3-hydroxybutyronitrile?

A2: The researchers achieved a 90% enantiomeric excess (ee) for (R)-4-chloro-3-hydroxybutyronitrile with an isolated yield of 39% []. While the yield might appear moderate, the high enantioselectivity is crucial for potential applications where the purity of a specific enantiomer is critical. Further research could focus on optimizing the reaction conditions to improve the yield while maintaining the high enantiomeric excess.

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